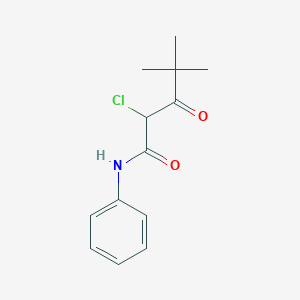
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C₁₃H₁₆ClNO₂. It is a derivative of pentanamide, featuring a chloro group, a phenyl group, and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide typically involves the reaction of 2-chloro-4,4-dimethyl-3-oxopentanoic acid with aniline. The reaction is carried out under acidic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 2-chloro-4,4-dimethyl-3-oxopentanoic acid and aniline.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed
Substitution: Formation of substituted amides or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4,4-dimethyl-3-oxopentanoic acid: A precursor in the synthesis of 2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide.
4,4-dimethyl-3-oxo-N-phenylpentanamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-4,4-dimethyl-3-oxo-N-methylpentanamide: Contains a methyl group instead of a phenyl group, leading to different chemical and biological properties
Uniqueness
This compound is unique due to the presence of both a chloro group and a phenyl group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
50771-57-8 |
|---|---|
Molecular Formula |
C13H16ClNO2 |
Molecular Weight |
253.72 g/mol |
IUPAC Name |
2-chloro-4,4-dimethyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)11(16)10(14)12(17)15-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,15,17) |
InChI Key |
XJFGZQMRELIYGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(C(=O)NC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















